molecular formula C31H60O2 B14650974 8,10-Hentriacontanedione CAS No. 50837-34-8

8,10-Hentriacontanedione

Cat. No.: B14650974
CAS No.: 50837-34-8
M. Wt: 464.8 g/mol
InChI Key: AFUNKBMLTPDWPX-UHFFFAOYSA-N
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Description

8,10-Hentriacontanedione is a saturated, unbranched β-diketone classified under aliphatic compounds. Its structure comprises a 31-carbon backbone (hentriacontane) with ketone groups at positions 8 and 10 (HC(CH₂)₈COCH:CO(CH₂)₇CH₃) . However, a notable discrepancy exists in the provided evidence: the molecular formula is listed as C₂₀H₃₆O₂ (molecular weight: 464.814 g/mol) , which conflicts with the expected formula for a 31-carbon diketone (C₃₁H₆₀O₂). This inconsistency may stem from a typographical error in the source or a misclassification. For context, "hentriacontane" refers to a straight-chain alkane with 31 carbons (C₃₁H₆₄), and its diketone derivative would logically retain this chain length.

The compound has been isolated from Helianthus annuus (sunflower) pollen, where it likely contributes to the plant's cuticular wax composition, a common role for β-diketones in enhancing hydrophobicity and pathogen resistance . Further studies are needed to resolve the molecular formula ambiguity and confirm its biosynthetic pathways.

Properties

CAS No.

50837-34-8

Molecular Formula

C31H60O2

Molecular Weight

464.8 g/mol

IUPAC Name

hentriacontane-8,10-dione

InChI

InChI=1S/C31H60O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-26-28-31(33)29-30(32)27-25-23-8-6-4-2/h3-29H2,1-2H3

InChI Key

AFUNKBMLTPDWPX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 8,10-Hentriacontanedione can be synthesized through various organic reactions. One notable method involves the Michael addition reaction of hentriacontane-14,16-dione, isolated from wheat straw wax, with methyl acrylate or bio-derived dimethyl itaconate via microwave heating . This method is advantageous due to its efficiency and the use of bio-derived materials.

Industrial Production Methods: The use of agricultural waste products aligns with the principles of green chemistry and circular economy .

Chemical Reactions Analysis

Types of Reactions: 8,10-Hentriacontanedione, as a beta-diketone, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: The diketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted diketones depending on the nucleophile used.

Scientific Research Applications

8,10-Hentriacontanedione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8,10-Hentriacontanedione primarily involves its ability to chelate metal ions. The diketone groups can coordinate with metal ions, forming stable complexes. This chelation process is facilitated by the presence of two keto groups, which provide multiple binding sites for metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

β-Diketones are characterized by two ketone groups separated by a methylene group. 8,10-Hentriacontanedione differs from its isomers primarily in the positioning of these functional groups. Key analogues include:

Compound Structure Molecular Formula Source Concentration/Abundance Key Role
8,10-Hentriacontanedione C₃₁H₆₀O₂ (expected)* Sunflower pollen Not quantified Cuticular wax component
14,16-Hentriacontanedione C₃₁H₆₀O₂ Oat (Avena sativa) straw 10–290 mg/kg Defense against environmental stress
Hydroxy-hentriacontanediones C₃₁H₆₀O₃ Plant cuticles Detected in trace amounts Wax modification under stress
n-Hentriacontane C₃₁H₆₄ Various plants Variable Hydrocarbon wax backbone

*The molecular formula for 8,10-hentriacontanedione is reported as C₂₀H₃₆O₂ in one source , but this conflicts with its nomenclature.

Key Differences and Research Findings

  • Positional Isomerism :

    • 8,10-Hentriacontanedione : Ketones at positions 8 and 10. Isolated from sunflower pollen, but its ecological function remains understudied .
    • 14,16-Hentriacontanedione : Predominant in oat straw (10–290 mg/kg) and wheat straw (up to 10% of lipophilic compounds). Exhibits seasonal and genetic variability; the Karen oat variety shows the highest accumulation .
  • Biological Roles :

    • Both isomers contribute to cuticular waxes, but 14,16-hentriacontanedione is linked to stress adaptation in cereals. Its abundance correlates with environmental factors (e.g., planting season) and genetic traits .
    • Hydroxy-hentriacontanediones (C₃₁ hydroxy-β-diketones) are oxidized derivatives detected in plant waxes under dynamic metabolic regulation, suggesting roles in stress response .
  • Analytical Detection :

    • 14,16-Hentriacontanedione is identified via GC-MS and GC×GC-TOF MS, with a characteristic fragmentation pattern (e.g., m/z 451.10 in MS/MS) .
    • 8,10-Hentriacontanedione requires further spectral validation due to conflicting structural data .

Environmental and Genetic Influences

  • Oat vs. Wheat : Wheat straw contains 10% β-diketones by mass, whereas oat straw has only 0.1–2.5%, highlighting species-specific metabolic priorities .
  • Seasonal Variability : Oat β-diketone levels fluctuate with sowing season, emphasizing environmental modulation of lipid biosynthesis .

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